molecular formula C20H18ClNO4 B11010267 (4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

(4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B11010267
M. Wt: 371.8 g/mol
InChI Key: AZTJMOHRJNVRGH-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE is a complex organic compound that features a benzofuran core, a morpholine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the morpholine and chlorophenyl groups through a series of substitution and coupling reactions. Key reagents often include halogenated precursors, morpholine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzofuran core.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while substitution reactions can introduce various functional groups to the benzofuran core.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development and biomedical research.

Industry

In the industrial sector, (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE include other benzofuran derivatives and morpholine-containing compounds. Examples include:

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (4-Methoxyphenyl)(4-hydroxyphenyl)methanone

Uniqueness

What sets (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

(4-chlorophenyl)-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C20H18ClNO4/c21-14-3-1-13(2-4-14)20(24)16-12-26-18-6-5-17(23)15(19(16)18)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2

InChI Key

AZTJMOHRJNVRGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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